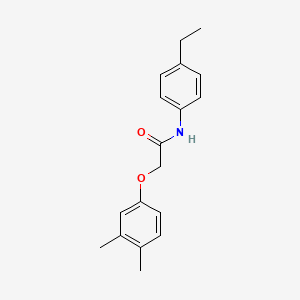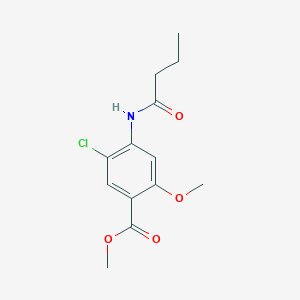![molecular formula C18H19F3N4O B5548878 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)
2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of compounds that have been extensively studied for their biological and chemical properties, particularly in the context of medicinal chemistry. Research has focused on the synthesis, molecular structure analysis, chemical reactions, and properties of such compounds to explore their potential applications.
Synthesis Analysis
Synthesis of compounds within this category often involves multi-step chemical reactions, including the insertion of a piperazine unit to enhance aqueous solubility and oral absorption. For example, Shibuya et al. (2018) discussed the discovery of a clinical candidate compound where the piperazine unit played a critical role in improving the compound's pharmacological profile (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, studies have elucidated the crystal structure of similar compounds, providing insights into their molecular conformations and interactions (Geng et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitutions and electrophilic additions, among others. The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Research by Carceller et al. (1993) on related compounds provides examples of chemical modifications that enhance biological activity (Carceller et al., 1993).
科学的研究の応用
Alzheimer's Disease Research :
- A study by Umar et al. (2019) highlights the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant potential in inhibiting acetylcholinesterase activity and β-amyloid aggregation, important factors in Alzheimer's disease pathology (Umar et al., 2019).
Cardiovascular and Neurological Applications :
- Research by Catto et al. (1987) developed new 1-(2-pyridinyl)piperazine derivatives that showed significant activity as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These findings suggest potential applications in treating conditions related to cardiovascular and neurological disorders (Catto et al., 1987).
Antimicrobial Research :
- Patel and Agravat (2007) investigated the synthesis and microbial activities of novel pyridine derivatives. Their findings highlighted the potential of these compounds, including 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide derivatives, in developing new antimicrobial agents (Patel & Agravat, 2007).
Cancer Research :
- A study by Hamama et al. (2013) focused on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which included derivatives of the mentioned compound. These derivatives exhibited promising antitumor and antioxidant activities, suggesting potential applications in cancer therapy (Hamama et al., 2013).
Platelet Aggregation Inhibition :
- Research by Parlow et al. (2010) discovered piperazinyl glutamate pyridine derivatives as potent P2Y12 antagonists, which are crucial in the inhibition of platelet aggregation. This research indicates the potential use of these derivatives in preventing thrombotic events (Parlow et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)14-4-3-5-15(12-14)23-17(26)13-24-8-10-25(11-9-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJUOZEAUITGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)
![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)
![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)
![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)


![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)